5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The presence of a butyl group at the 5-position of the pyrazole ring adds to its unique chemical properties. Compounds in this family are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The resulting intermediates are then subjected to N-propargylation followed by cyclization using cesium carbonate in methanol . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial for achieving consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative effects on cancer cell lines, such as lung adenocarcinoma.
Medicine: Explored for its potential as an HIV-1 integrase inhibitor and dipeptidyl peptidase-IV inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . In cancer research, the compound induces apoptosis in cancer cells by disrupting key signaling pathways and promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
Uniqueness
5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one stands out due to its unique structural features and diverse biological activities. The presence of the butyl group and the fused ring system contributes to its distinct chemical properties and potential therapeutic applications. Its ability to inhibit HIV-1 integrase and induce apoptosis in cancer cells highlights its significance in medicinal chemistry research.
Properties
IUPAC Name |
5-butylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-3-6-12-7-8-13-9(10(12)14)4-5-11-13/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZPIIIACYIUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN2C(=CC=N2)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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